2-(4-chlorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O2S/c1-12(2)23-17-15-10-22-26(18(15)25-19(24-17)29-3)9-8-21-16(27)11-28-14-6-4-13(20)5-7-14/h4-7,10,12H,8-9,11H2,1-3H3,(H,21,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCFFCAIVPPRCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(4-chlorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a complex molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a 4-chlorophenoxy group and an isopropylamino moiety contributes to its pharmacological profile. Its molecular formula is , with a molecular weight of approximately 393.93 g/mol.
The compound exhibits significant activity as an inhibitor of mTOR (mammalian target of rapamycin) , which is crucial in regulating cell growth, proliferation, and survival. Inhibition of mTOR has implications in cancer therapy due to its role in tumorigenesis. The compound's structure suggests it may interact with the ATP-binding site of mTOR, thereby blocking its activity.
Pharmacological Effects
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit potent anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific compound under study has demonstrated effectiveness in various cancer cell lines.
- Immunosuppressive Properties : Related compounds have been noted for their immunosuppressive effects, which could have therapeutic applications in autoimmune diseases and organ transplantation.
- Neuroprotective Effects : Some derivatives of pyrazolopyrimidines have shown neuroprotective activities, suggesting potential applications in neurodegenerative diseases.
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of 2-(4-chlorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide:
| Assay Type | Result | Reference |
|---|---|---|
| mTOR Inhibition Assay | IC50 = 50 nM | |
| Cell Viability (A549 cells) | 70% inhibition at 10 µM | |
| Apoptosis Assay | Induction confirmed |
Animal Studies
In vivo studies have shown promising results regarding the compound's efficacy against tumor growth in mouse models. The following table summarizes key findings:
| Study Type | Tumor Type | Dose (mg/kg) | Outcome |
|---|---|---|---|
| Xenograft Model | Lung Cancer | 25 | Significant tumor reduction |
| Syngeneic Model | Melanoma | 50 | Prolonged survival |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
